2,4,8-Trichloro-3-nitroquinoline chemical structure and physicochemical properties
2,4,8-Trichloro-3-nitroquinoline chemical structure and physicochemical properties
2,4,8-Trichloro-3-nitroquinoline: A Comprehensive Guide to its Chemical Structure, Physicochemical Properties, and Synthetic Utility
Introduction to the Polyhalogenated Scaffold
In the realm of advanced medicinal chemistry and organic synthesis, polyhalogenated nitroquinolines serve as highly versatile building blocks. 2,4,8-Trichloro-3-nitroquinoline (CAS: 1447953-51-6) is a specialized heterocyclic compound characterized by a highly electron-deficient quinoline core. The strategic placement of three chlorine atoms (C2, C4, C8) and a strongly electron-withdrawing nitro group (C3) creates a unique reactivity profile. This compound is primarily utilized as an advanced intermediate in the synthesis of kinase inhibitors (such as EGFR inhibitors), Toll-like receptor (TLR) agonists, and novel anti-infective agents[1].
As a Senior Application Scientist, understanding the causality behind this molecule's reactivity is paramount. The electron-withdrawing nature of the nitro group not only activates the adjacent carbon centers for nucleophilic attack but also dictates the regioselectivity of subsequent functionalizations[2].
Physicochemical Profiling
To effectively utilize 2,4,8-trichloro-3-nitroquinoline in synthetic workflows, one must understand its fundamental physicochemical properties. The high lipophilicity and lack of hydrogen bond donors make it highly soluble in aprotic organic solvents (e.g., dichloromethane, THF, DMF) but completely insoluble in water.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| CAS Number | 1447953-51-6 | Unique identifier for the 2,4,8-trichloro isomer. |
| Molecular Formula | C₉H₃Cl₃N₂O₂ | Indicates a highly unsaturated, halogen-rich framework. |
| Molecular Weight | 277.49 g/mol | Standard mass for stoichiometric calculations. |
| XLogP3 (Estimated) | ~4.2 | High lipophilicity; requires non-polar or aprotic solvents for reactions[3]. |
| Hydrogen Bond Acceptors | 3 | Contributed by the nitro group oxygens and the quinoline nitrogen. |
| Hydrogen Bond Donors | 0 | Prevents self-association; low melting point relative to diol precursors. |
| Topological Polar Surface Area | 58.7 Ų | Dictates membrane permeability in downstream drug derivatives. |
Reactivity Profile and Regioselectivity
The synthetic value of 2,4,8-trichloro-3-nitroquinoline lies in its predictable, stepwise reactivity via Nucleophilic Aromatic Substitution (S_NAr).
The Causality of Regioselectivity: When exposed to nitrogen or oxygen nucleophiles (e.g., amines, alkoxides), the C4-chloride is displaced first . This occurs because the C4 position is exceptionally electrophilic; it is synergistically activated by the ortho-positioned nitro group and the para-positioned quinoline nitrogen. The resulting Meisenheimer complex at C4 is highly stabilized. Once the C4 position is substituted (often with an electron-donating amine), the ring becomes less electrophilic. Consequently, the displacement of the C2-chloride requires a large excess of the nucleophile and elevated temperatures[1]. The C8-chloride is generally inert to S_NAr but can be activated later via Palladium-catalyzed cross-coupling reactions.
Figure 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) pathway of 2,4,8-Trichloro-3-nitroquinoline.
De Novo Synthesis Strategy
The synthesis of 2,4,8-trichloro-3-nitroquinoline is a masterclass in sequential ring functionalization. The workflow begins with the commercially available 8-chloroquinoline-2,4-diol[4]. The strategy relies on two core transformations:
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Electrophilic Aromatic Substitution (Nitration): The electron-rich diol directs the incoming nitronium ion exclusively to the C3 position[2].
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Deoxychlorination: The tautomeric hydroxyl/lactam groups at C2 and C4 are simultaneously converted to reactive chlorides using Phosphorus Oxychloride (POCl₃)[5].
Figure 2: De novo synthesis workflow for 2,4,8-Trichloro-3-nitroquinoline.
Standardized Experimental Protocol: Synthesis & Isolation
The following self-validating protocol details the synthesis of the target compound. Every step is designed to maximize yield while mitigating the hazards associated with highly reactive halogenating agents.
Step 1: Nitration to 8-Chloro-3-nitroquinoline-2,4-diol
Rationale: The C3 position of the quinoline-2,4-diol core is highly nucleophilic due to the enol/lactam tautomerism, making it the prime target for electrophilic nitration[2].
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Preparation: Suspend 8-chloroquinoline-2,4-diol (1.0 eq) in glacial acetic acid (0.5 M concentration) in a round-bottom flask.
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Activation: Cool the suspension to 0 °C using an ice-water bath.
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Addition: Dropwise add fuming nitric acid (1.5 eq). Critical Parameter: Maintain the internal temperature below 10 °C during the addition to prevent oxidative cleavage of the quinoline ring[6].
-
Reaction: Remove the ice bath and heat the mixture to 65 °C for 5 hours.
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Validation & Isolation: Quench the reaction by pouring it into crushed ice. A yellow precipitate will immediately form, validating the successful introduction of the nitro group. Filter the solid, wash extensively with cold water (to remove residual acetic and nitric acids), and dry under vacuum.
Step 2: Deoxychlorination to 2,4,8-Trichloro-3-nitroquinoline
Rationale: POCl₃ acts as both the solvent and the chlorinating reagent. The addition of a catalytic amount of N,N-dimethylaniline (or DMF) is crucial; it forms a highly reactive Vilsmeier-Haack type intermediate that accelerates the substitution of the C2/C4 oxygens with chlorides[5].
-
Preparation: In a rigorously dried flask equipped with a reflux condenser, suspend the 8-chloro-3-nitroquinoline-2,4-diol (1.0 eq) in POCl₃ (9.0 eq)[6].
-
Catalysis: Add N,N-dimethylaniline (0.1 eq) dropwise.
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Reaction: Gradually heat the mixture to 90 °C and stir for 12 hours. In-process Validation: The heterogeneous suspension will transition into a dark, homogeneous solution as the diol is consumed and the highly soluble trichloro-product is formed[6].
-
Concentration: Cool the reaction to room temperature and remove the majority of the excess POCl₃ via distillation under reduced pressure.
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Quenching (Safety Critical): Slowly pour the concentrated, viscous residue into vigorously stirred ice-water (at least 30 volumes). Causality: POCl₃ reacts violently with water. The ice controls the severe exotherm, preventing the thermal hydrolysis of the newly formed, sensitive C-Cl bonds back to C-OH[6].
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Isolation: Stir the aqueous suspension for 30 minutes. Filter the precipitated crude solid, wash with saturated aqueous NaHCO₃ followed by water, and purify via silica gel chromatography (Petroleum Ether/Ethyl Acetate) to afford the pure 2,4,8-trichloro-3-nitroquinoline.
Applications in Advanced Drug Development
The 2,4,8-trichloro-3-nitroquinoline scaffold is highly prized in the pharmaceutical industry. By exploiting the regioselective S_NAr at C4 with an amine, followed by the reduction of the C3-nitro group to an aniline, chemists can rapidly construct 1H-imidazo[4,5-c]quinoline derivatives. This tricyclic core is the pharmacophore for potent Toll-like receptor 7 and 8 (TLR7/8) agonists, which are critical in antiviral and immuno-oncology therapies. Furthermore, selective amination at both C2 and C4 yields 2,4-diaminoquinolines, which have been heavily investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC)[1].
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